2-(4-Bromophenyl)benzothiazole

Kinase inhibition JNK signaling Anti-inflammatory

This para-brominated 2-arylbenzothiazole is a dual-function molecule: the validated JNK inhibitor AS601245 (IC₅₀ hJNK1=150 nM, hJNK2=220 nM, hJNK3=70 nM; 10–100× selectivity over 25 kinases) with established in vivo CNS efficacy in gerbil, mouse, and rat models, and a versatile synthetic intermediate where the bromine handle enables high-yield Suzuki cross-coupling (80–95%). Its antibacterial strain specificity against Salmonella sp. is absent in chloro, fluoro, methyl, or unsubstituted analogs, making it uniquely suited for targeted antimicrobial SAR and kinase research.

Molecular Formula C13H8BrNS
Molecular Weight 290.18 g/mol
CAS No. 19654-19-4
Cat. No. B034361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)benzothiazole
CAS19654-19-4
Molecular FormulaC13H8BrNS
Molecular Weight290.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
InChIKeyFQIRBKKYMJKENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)benzothiazole (CAS 19654-19-4) Supplier & Technical Baseline


2-(4-Bromophenyl)benzothiazole (CAS 19654-19-4) is a para-brominated 2-arylbenzothiazole derivative with molecular formula C₁₃H₈BrNS and molecular weight 290.18 g/mol [1]. This compound serves as both a bioactive small molecule (particularly as the JNK inhibitor AS601245) and a versatile synthetic intermediate due to the reactivity conferred by its bromine substituent, which enables efficient Suzuki cross-coupling for library generation and materials development [2]. Key physical characteristics include a melting point of 132-136°C, a calculated LogP of 4.73, and solubility in toluene [1].

Why 2-(4-Bromophenyl)benzothiazole Cannot Be Replaced by Other 2-Arylbenzothiazoles


Within the 2-arylbenzothiazole class, substitution at the 4-position of the phenyl ring profoundly alters target selectivity, antibacterial spectrum, and synthetic utility [1]. The bromine atom in 2-(4-Bromophenyl)benzothiazole confers a unique combination of properties not replicated by chloro, fluoro, methyl, or unsubstituted phenyl analogs. Critically, the 4-bromo derivative displays a distinct antibacterial strain specificity (active against Salmonella sp.) that diverges from the 4-chloro analog (active against Klebsiella sp.) [1]. Furthermore, the bromine serves as an essential handle for high-yield Suzuki cross-coupling reactions (80-95% yields) [2], enabling downstream diversification that is not possible with non-halogenated analogs. These functional divergences mean that substituting a different 2-arylbenzothiazole in a research program will likely yield different biological outcomes or synthetic limitations [1][2].

Quantitative Differentiation Guide: 2-(4-Bromophenyl)benzothiazole vs. Key Analogs


JNK Isoform Inhibition: Quantitative Potency and Kinase Selectivity Profile

2-(4-Bromophenyl)benzothiazole (as AS601245) acts as a potent, ATP-competitive inhibitor of all three human JNK isoforms . It demonstrates IC₅₀ values of 150 nM for hJNK1, 220 nM for hJNK2, and 70 nM for hJNK3 . This contrasts with the 4-chloro analog, which exhibits an IC₅₀ of approximately 398 nM against JNK1 [1]. Additionally, AS601245 shows 10- to 100-fold selectivity for JNKs over a panel of 25 other kinases, where IC₅₀ values range from 1-10 µM or show no effect at 10 µM .

Kinase inhibition JNK signaling Anti-inflammatory Neuroprotection

Antibacterial Strain Specificity: Differential Activity Against Salmonella vs. Klebsiella

In a head-to-head evaluation of four 2-arylbenzothiazoles using the disk diffusion method, 2-(4-bromophenyl)benzothiazole exhibited inhibitory activity exclusively against Salmonella sp., whereas 2-(4-chlorophenyl)benzothiazole showed distinctive inhibitory property against Klebsiella sp. [1].

Antibacterial Gram-negative Strain selectivity

Suzuki Cross-Coupling Efficiency: High Yields Enabled by Bromine Substituent

The 4-bromophenyl substituent in 2-(4-bromophenyl)benzothiazole serves as an effective leaving group for palladium-catalyzed Suzuki cross-coupling reactions. A 2022 study demonstrated the synthesis of five benzo[d]thiazole derivatives via Suzuki coupling from 2-(4-bromophenyl)benzo[d]thiazole with various arylboronic acids, achieving yields of 80-95% [1]. In contrast, non-halogenated analogs like 2-phenylbenzothiazole lack this reactive handle, limiting their utility in generating structurally diverse compound libraries [2].

Suzuki coupling Organic synthesis Library generation

Fluorescent Properties: Emission Range for Probe Development

The conjugated aromatic system of 2-(4-bromophenyl)benzothiazole imparts fluorescence properties, making it a candidate for probe development . In a 2023 study, Suzuki-derived products synthesized from 2-(4-bromophenyl)benzothiazole displayed fluorescence emissions in the range of 380 to 450 nm under 330 nm excitation light [1].

Fluorescence Sensors Imaging

Physicochemical Property Comparison: Melting Point, LogP, and Density

2-(4-Bromophenyl)benzothiazole possesses a melting point of 132-136°C, a calculated LogP of 4.73, and a density of 1.545 g/cm³ [1][2]. In comparison, 2-(4-Chlorophenyl)benzothiazole melts at 118°C and has a molecular weight of 245.72 g/mol .

Physicochemical properties Formulation Procurement

Defined Application Scenarios for 2-(4-Bromophenyl)benzothiazole (CAS 19654-19-4)


JNK Pathway Research: Anti-inflammatory and Neuroprotection Studies

For researchers investigating JNK-mediated signaling in inflammation, apoptosis, or neurodegeneration, 2-(4-bromophenyl)benzothiazole (AS601245) offers a well-characterized, potent inhibitor with IC₅₀ values of 150, 220, and 70 nM for hJNK1, hJNK2, and hJNK3, respectively, and demonstrated 10-100 fold selectivity over 25 other kinases . Its in vivo efficacy has been established in gerbil, mouse, and rat models via oral, i.v., and i.p. routes, providing a validated tool compound for preclinical CNS and anti-inflammatory studies .

Antibacterial Screening: Selective Activity Against Salmonella Species

In microbiology laboratories performing antibacterial susceptibility testing, 2-(4-bromophenyl)benzothiazole provides a unique strain selectivity profile, exhibiting inhibitory activity against Salmonella sp. but not Klebsiella sp. [1]. This differential spectrum makes it a valuable candidate for developing targeted antibacterial agents or for exploring structure-activity relationships governing benzothiazole antimicrobial activity.

Synthetic Chemistry: High-Yield Suzuki Coupling for Library Generation

Synthetic chemists seeking to build diverse benzothiazole-containing libraries should utilize 2-(4-bromophenyl)benzothiazole as a key intermediate, leveraging the para-bromine substituent for efficient Suzuki cross-coupling reactions. Documented yields of 80-95% for coupling with arylboronic acids [2] provide a robust and reproducible starting point for generating novel compounds for medicinal chemistry or materials science applications.

Fluorescent Probe Development: UV-Excitable Emission

For applications requiring UV-excitable fluorescent probes, derivatives synthesized from 2-(4-bromophenyl)benzothiazole emit in the 380-450 nm range when excited at 330 nm [3]. This property, combined with the compound's bromine-enabled derivatization, supports the rational design of fluorescent sensors for chemical or biological detection .

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